- Unexpected reaction using methanol dried over molecular sieves, Synthetic Communications, 2002, 32(11), 1665-1670

Cas no 90-15-3 (naphthalen-1-ol)

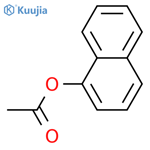

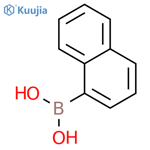

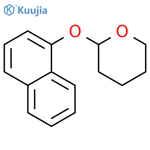

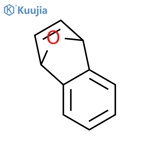

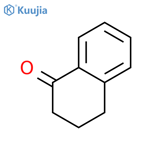

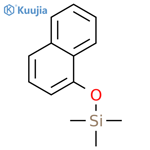

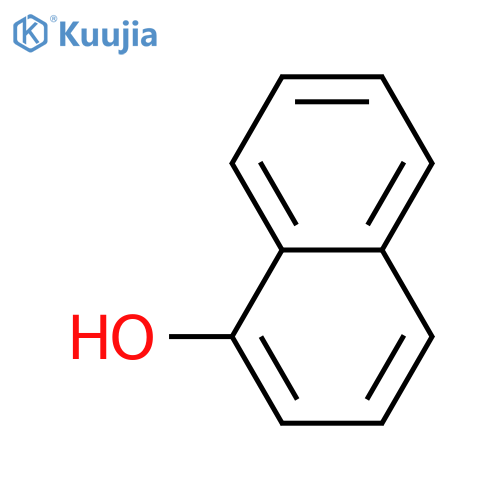

ナフタレン-1-オール(1-ナフトール)は、分子式C10H8Oで表される芳香族化合物であり、白色から淡黄色の結晶性固体です。この化合物は、ナフタレンの1位にヒドロキシル基が置換した構造を持ち、有機合成化学において重要な中間体として広く利用されています。その反応性の高さから、染料、医薬品、農薬などの製造において鍵となる原料として機能します。特に、エーテル結合やエステル結合の形成反応に優れた反応性を示し、位置選択的な反応が可能である点が特徴です。また、比較的安定な物性を示すため、取り扱いが容易であり、工業的なプロセスへの適応性に優れています。

naphthalen-1-ol structure

商品名:naphthalen-1-ol

naphthalen-1-ol 化学的及び物理的性質

名前と識別子

-

- Naphthalen-1-ol

- a-Naphthol

- 1-Hydroxynaphthalene

- C.I. 76605

- Durafur developer D

- Fourrine 99

- Furro ER

- Oxidation base 33

- 1-Naphthalenol

- 1-naphthol (alpha)

- alpha-Naphthol

- 1-Naphthol

- 1-Naphthol [for Biochemical Research]

- 1-Naphtyol

- 1-Hydroxynaphthalene

- α-Hydroxynaphthalene

- NAPHTHOL

- Fouramine ERN

- Fourrine ERN

- Tertral ERN

- Ursol ERN

- Basf Ursol ERN

- Nako TRB

- Zoba ERN

- alpha-Hydroxynaphthalene

- Naphthalenol

- C.I. Oxidation Base 33

- .alpha.-Naphthol

- 1-Naphthyl alcohol

- CI Oxidation Base 33

- .alpha.-Hydroxynaphthalene

- 1-napthol

- CI 76605

- WLN: L66J BQ

- 1-Naphthol (8CI)

- 5-Hydroxynaphthalene

- Naphthol-1

- Naphthyl-1-ol

- NSC 9586

- α-Naphthol

- α-Naphthyl alcohol

- 50356-21-3

- ST5214429

- napthyl alcohol

- nchembio791-comp4

- 1-Naphthol, puriss., for fluorescence, >=99.0% (GC)

- Tox21_202120

- CCRIS 1172

- N0026

- 35825_RIEDEL

- CS-W020125

- STL163337

- GS-6917

- 1-Naphthol, certified reference material, TraceCERT(R)

- 1ST000684

- SCHEMBL3416

- 1Naphthalenol

- 4b33

- 1-Naphthol, LR, >=99%

- hydroxynaphthalene

- F1908-0108

- AI3-00106

- LS-95401

- N0864

- alphaHydroxynaphthalene

- CAS-90-15-3

- Z104474036

- alpha-Naphthol, 1-Naphthol

- (+)-naphthol

- NSC9586

- Duloxetine EP Impurity D (1-Naphthol)

- 1-Naphtol

- BBL011611

- Naphth-1-ol, 9

- alpha-Naphthyl alcohol

- CHEBI:10319

- 1-Naphthol, >=98.0% (GC)

- UNII-2A71EAQ389

- alpha-napthol

- DULOXETINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)

- 33420_RIEDEL

- HSDB 2650

- 1-Naphthol, SAJ special grade, >=99.0%

- SGCUT00118

- DTXCID401793

- alphanaphthol

- DTXSID6021793

- AKOS000118822

- DULOXETINE IMPURITY D (USP IMPURITY)

- 1hydroxynaphthalene

- EINECS 201-969-4

- NSC-9586

- 1-Naphthol, ReagentPlus(R), >=99%

- 1-Naphthol, Pure PA, 99%

- ZINC00967929

- 1-Naphthol, Vetec(TM) reagent grade, 98%

- EN300-19501

- Naphthol, 1-

- 1-Naphthol, Purified

- DULOXETINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]

- 1-Naphthol, PESTANAL(R), analytical standard

- J-610055

- to_000072

- hydroxy naphthalene

- 1321-67-1

- HY-Y1309

- Naphthol 1

- 70442_FLUKA

- 1-Naphthol, p.a., 99.0%

- NCGC00249169-01

- 1-Naphthol, Reagent

- Q408876

- 90-15-3

- 1-Naphthol, puriss. p.a., Reag. Ph. Eur., >=99% (GC)

- CHEMBL122617

- NS00005331

- N1000_SIAL

- naphthalene-1-ol

- N2780_SIAL

- 1NP

- 70438_FLUKA

- 1-NAPHTHOL [HSDB]

- napthalenol

- AB-131/40232333

- 1-Naphthol, BioXtra, >=99%

- NCGC00256563-01

- 2A71EAQ389

- DB-259778

- BDBM23450

- 1-NAPHTHOL [INCI]

- DULOXETINE IMPURITY D [USP IMPURITY]

- 1-NAPHTHOL [MI]

- 8 -naphthol

- NCGC00259669-01

- DULOXETINE IMPURITY D

- C11714

- MFCD00003930

- Tox21_302768

- 1-NAPHTOL-

- naphthalen-1-ol

-

- MDL: MFCD00003930

- インチ: 1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

- InChIKey: KJCVRFUGPWSIIH-UHFFFAOYSA-N

- ほほえんだ: OC1C2C(=CC=CC=2)C=CC=1

- BRN: 1817321

計算された属性

- せいみつぶんしりょう: 144.057515

- どういたいしつりょう: 144.057515

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 20.2

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.224

- ゆうかいてん: 94-96 °C (lit.)

- ふってん: 278-280 °C(lit.)

- フラッシュポイント: 華氏温度:257°f

摂氏度:125°c - 屈折率: 1.6224

- ようかいど: Soluble in benzene, chloroform, ether and ethanol.

- あんていせい: Stable, but air and light sensitive - store under inert gas. Incompatible with strong bases, strong oxidizing agents.

- PSA: 20.23000

- LogP: 2.54540

- マーカー: 6383

- 最大波長(λmax): 324(MeOH)(lit.)

- かんど: Air & Light Sensitive

- ようかいせい: 水に微溶解し、ベンゼン、エタノール、エーテル、トリクロロメタン、塩基性溶液に溶けやすい。

- 酸性度係数(pKa): 9.34(at 25℃)

- じょうきあつ: 1 mmHg ( 94 °C)

naphthalen-1-ol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302,H312,H315,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:UN2811 - class 6.1 - PG 3 - EHS - Toxic solids, organic, n.o.s., HI: all

- WGKドイツ:1

- 危険カテゴリコード: 21/22-37/38-41-51/53

- セキュリティの説明: 22-26-37/39-61

- 福カードFコード:8-23

- RTECS番号:QL2800000

-

危険物標識:

- 爆発限界値(explosive limit):5%

- 包装グループ:III

- TSCA:Yes

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- 危険レベル:6.1

naphthalen-1-ol 税関データ

- 税関コード:29071510

naphthalen-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB118103-2,5 kg |

1-Naphthol, 99%; . |

90-15-3 | 99% | 2.52,5kg |

€219.00 | 2023-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N029A-100g |

naphthalen-1-ol |

90-15-3 | 99% | 100g |

¥61.0 | 2022-05-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12070-500g |

1-Naphthol |

90-15-3 | 500g |

¥106.0 | 2021-09-08 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce45524-5g |

1-Naphthol (Fourrine ERN) |

90-15-3 | 98% | 5g |

¥445.00 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N12071-500mg |

1-Naphthol |

90-15-3 | 500mg |

¥178.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N2780-10G |

naphthalen-1-ol |

90-15-3 | 99% | 10g |

¥879.34 | 2023-10-15 | |

| TRC | N367990-100g |

1-Naphthol |

90-15-3 | 100g |

$ 391.00 | 2023-09-06 | ||

| Enamine | EN300-19501-25.0g |

naphthalen-1-ol |

90-15-3 | 94% | 25g |

$38.0 | 2023-05-03 | |

| Enamine | EN300-19501-100.0g |

naphthalen-1-ol |

90-15-3 | 94% | 100g |

$67.0 | 2023-05-03 | |

| Life Chemicals | F1908-0108-2.5g |

naphthalen-1-ol |

90-15-3 | 95%+ | 2.5g |

$40.0 | 2023-11-21 |

naphthalen-1-ol 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt

リファレンス

- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1, Journal of Biological Chemistry, 2005, 280(1), 506-514

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) , Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ; 8 min, rt

リファレンス

- Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenol, Dalton Transactions, 2021, 50(40), 14223-14234

合成方法 6

はんのうじょうけん

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Sulfuric acid Solvents: Acetone ; 10 min, 40 - 50 °C

リファレンス

- Acid-washed bentonite: a new reagent for the deprotection of tetrahydropyranyl ethers, Journal of Chemical Research, 2011, 35(8), 477-479

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Catalysts: N,N′-1,2-Ethanediylbis[N-bromobenzenesulfonamide] Solvents: Methanol ; 3 h, rt

リファレンス

- N,N'-Dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) as a novel N-bromo reagent catalyzed tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions, Catalysis Communications, 2007, 8(3), 383-388

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Catalysts: Boron trifluoride etherate , Quinolinium, 3-cyano-1-methyl-, perchlorate (1:1) , (OC-6-11)-Bis(acetonitrile)[bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tet… Solvents: Acetonitrile ; 30 min, rt

リファレンス

- Photocatalytic hydrogen evolution of 1-tetralones to α-naphthols by continuous-flow technology, Catalysis Science & Technology, 2019, 9(13), 3337-3341

合成方法 11

はんのうじょうけん

1.1 Reagents: Carbon dioxide Solvents: Ethanol , Water ; 30 min, 60 °C

リファレンス

- Preparation of high purity α-naphthol, Azerbaidzhanskii Khimicheskii Zhurnal, 2008, (3), 50-55

合成方法 12

はんのうじょうけん

1.1 Reagents: 2,2′-Bipyridine , Trimethylsilyl triflate Solvents: Acetonitrile ; 0 °C; 10 - 25 min, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2'-Bipyridyl, ACS Omega, 2019, 4(5), 8465-8471

合成方法 13

はんのうじょうけん

1.1 Solvents: Ethyl 2-chloro-2,2-difluoroacetate , Water ; 12 h, 80 °C

リファレンス

- Water-promoted synthesis of fused bicyclic triazolines and naphthols from oxa(aza)bicyclic alkenes and transformation via a novel ring-opening/rearrangement reaction, Green Chemistry, 2018, 20(11), 2512-2518

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe3O4) , Silver Solvents: Water ; 24 h, 40 bar, 100 °C

リファレンス

- Microwave-Assisted Synthesis of Magnetic Carboxymethyl Cellulose-Embedded Ag-Fe3O4 Nanocatalysts for Selective Carbonyl Hydrogenation, ACS Sustainable Chemistry & Engineering, 2016, 4(3), 965-973

合成方法 15

はんのうじょうけん

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Ethanol , Water ; 6 h, rt

リファレンス

- A mild and highly efficient conversion of arylboronic acids into phenols by oxidation with MCPBA, Synlett, 2013, 24(4), 499-501

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

リファレンス

- Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complex, Monatshefte fuer Chemie, 1999, 130(9), 1175-1178

合成方法 18

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Indium oxide , Diisopropylethylamine Solvents: Ethanol ; 24 h, rt

リファレンス

- Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 Nanoparticles, Chemistry - A European Journal, 2019, 25(12), 3053-3060

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone , Water ; 2 min, rt

リファレンス

- Oxidation of Organotrifluoroborates via Oxone, Journal of Organic Chemistry, 2011, 76(2), 623-630

naphthalen-1-ol Raw materials

- naphthalene-1-carbaldehyde

- Potassium (1-naphthalene)trifluoroborate

- 4-Chloro-1-naphthol

- 1,4-Dihydro-1,4-epoxynaphthalene

- 1-Naphthylboronic acid

- 1-Naphthalenol,potassium salt (1:1)

- 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-

- Silane, trimethyl(1-naphthalenyloxy)-

- 1,2,3,4-tetrahydronaphthalen-1-one

- 1-Naphthyl acetate

- 1-(Methoxymethoxy)naphthalene

naphthalen-1-ol Preparation Products

naphthalen-1-ol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:90-15-3)1-Naphthol

注文番号:sfd928

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:32

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:90-15-3)1-Naphthol

注文番号:LE11215

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:04

価格 ($):discuss personally

naphthalen-1-ol 関連文献

-

Limin Yang,Jinxin Wang,Linjiao Qu,Zhen Liu,Lei Jiang Analyst 2020 145 3958

-

Ivy Sarkar New J. Chem. 2016 40 6666

-

Mohamed Mukthar Ali,K. Y. Sandhya RSC Adv. 2014 4 51624

-

Prathibha kumari,Sunirmal Barik,Noorul H. Khan,Bishwajit Ganguly,Rukhsana I. Kureshy,Sayed H. R. Abdi,H. C. Bajaj RSC Adv. 2015 5 69493

-

Mousa Farhadian,Parvaneh Sangpour,Ghader Hosseinzadeh RSC Adv. 2016 6 39063

90-15-3 (naphthalen-1-ol) 関連製品

- 3121-70-8(1-naphthyl butyrate)

- 83-56-7(1,5-Dihydroxynaphtalene)

- 571-60-8(1,4-Dihydroxynaphthalene)

- 575-38-2(1,7-Dihydroxynaphthalene)

- 582-17-2(2,7-Dihydroxynaphthalene)

- 1143-38-0(Dithranol)

- 117-59-9(1-Naphthol-5-sulfonic Acid)

- 132-86-5(Naphthoresorcinol)

- 135-19-3(naphthalen-2-ol)

- 476-60-8(Anthracene-1,4,9,10-tetraol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:90-15-3)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90-15-3)1-Naphthol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ